molecular formula C10H18N2O4 B187850 (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine CAS No. 109384-24-9

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine

Cat. No.: B187850
CAS No.: 109384-24-9
M. Wt: 230.26 g/mol
InChI Key: ISGKNURQVBUGBO-RQJHMYQMSA-N
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Description

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a chiral pyrrolidine derivative The compound is characterized by the presence of a pyrrolidine ring, which is a five-membered ring containing nitrogen The stereochemistry of the substituents on the pyrrolidine ring is crucial for the biological activity and chemical reactivity of these compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine often involves starting from chiral pool precursors or through stereoselective reactions. For example, the asymmetric synthesis of similar pyrrolidine derivatives has been achieved from trans-4-hydroxy-L-proline, with key steps involving tethered aminohydroxylation to introduce the amino alcohol functionality. The synthesis typically involves protecting group strategies, such as the use of Boc (tert-butoxycarbonyl) to protect the amine group during the reaction sequence.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar stereoselective reactions and protecting group strategies. The use of automated synthesis and purification techniques, such as high-performance liquid chromatography (HPLC), would be essential to ensure the purity and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as PCC (pyridinium chlorochromate) for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve reagents like tosyl chloride for converting the hydroxyl group to a tosylate, which can then be displaced by nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a carbonyl compound, while substitution reactions could yield a variety of functionalized pyrrolidine derivatives.

Scientific Research Applications

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in protein stability.

    Medicine: Investigated for its potential therapeutic applications, particularly in the design of drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into specific binding sites on proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine include other pyrrolidine derivatives such as:

  • (2S,4S)-4-fluoroproline
  • (2S,4R)-4-iodophenyl hydroxyproline
  • (2S,4S)-4-methylglutamate

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both a carbamoyl and a hydroxyl group on the pyrrolidine ring. This combination of functional groups and stereochemistry provides unique reactivity and potential for interaction with biological molecules, making it a valuable compound in various fields of research.

Biological Activity

(2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C10H18N2O4
  • CAS Number : 14796648
  • IUPAC Name : this compound

The presence of the Boc (tert-butoxycarbonyl) group and the hydroxyl group at specific positions on the pyrrolidine ring is crucial for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

  • Inhibition of Metalloproteases : The compound has been shown to inhibit metalloproteases, particularly zinc proteases. This inhibition is relevant for conditions associated with vasoconstriction, such as hypertension and cardiac disorders .
  • Cytostatic Effects : It demonstrates cytostatic properties, which may contribute to its effectiveness in treating certain cancers by inhibiting cell proliferation .
  • Neuroprotective Properties : The compound has been evaluated for cerebroprotective effects, suggesting potential applications in neurodegenerative diseases .

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Metalloprotease InhibitionInhibits zinc-dependent metalloproteases, affecting vascular health
Cytostatic ActivityShows potential in reducing cancer cell proliferation
NeuroprotectionProtects neuronal cells in ischemic conditions

Case Studies

  • Hypertension Treatment : A study examined the effects of this compound on hypertensive models. Results indicated a significant reduction in blood pressure due to its action on metalloproteases involved in vascular regulation .
  • Cancer Cell Lines : In vitro studies demonstrated that this compound inhibits the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The underlying mechanisms involved modulation of key signaling pathways related to cell survival and proliferation .
  • Cerebral Ischemia Models : Experimental models of cerebral ischemia showed that treatment with this compound resulted in reduced neuronal damage and improved functional recovery, highlighting its neuroprotective potential .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2S,4R)-1-Boc-2-carbamoyl-4-hydroxypyrrolidine with high enantiomeric purity?

  • Methodology :

  • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), typically with a base like triethylamine (TEA) to maintain pH ~8–9 .
  • Carbamoyl Group Incorporation : Use carbamoylation reagents (e.g., cyanogen bromide or urea derivatives) in polar aprotic solvents (DMF or DMSO) at 0–25°C to minimize side reactions .
  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures to isolate the product. Chiral HPLC can confirm enantiopurity (≥97%) .

Q. How can researchers characterize the stereochemical integrity of this compound post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : Analyze 1^1H and 13C^{13}\text{C} NMR for diastereotopic splitting and coupling constants (e.g., J2,4J_{2,4} for pyrrolidine ring conformation). The 4-hydroxyl proton typically appears as a broad singlet at δ 4.8–5.2 ppm .
  • Chiral HPLC : Use a Chiralpak® IA or IB column with hexane/isopropanol (80:20) to resolve enantiomers. Retention time differences ≥2 min indicate high stereochemical fidelity .
  • X-ray Crystallography : Resolve absolute configuration via single-crystal diffraction, particularly for derivatives with heavy atoms (e.g., halogen-substituted analogs) .

Q. What are the optimal storage conditions to ensure the stability of this compound?

  • Stability Protocol :

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the Boc group or oxidation of the hydroxyl moiety .
  • Humidity Control : Use desiccants (silica gel) to maintain relative humidity <30%, as moisture accelerates carbamate degradation .
  • Inert Atmosphere : For long-term storage (>6 months), purge vials with argon or nitrogen to minimize oxidative side reactions .

Advanced Research Questions

Q. How does the (2S,4R) stereochemistry influence conformational behavior in peptide backbone modifications?

  • Conformational Analysis :

  • Ring Puckering : The 4-hydroxyl group stabilizes a Cγ-endo puckering in the pyrrolidine ring, enhancing rigidity. This conformation mimics proline’s role in peptide β-turns, as observed in hydroxyproline derivatives .
  • Hydrogen Bonding : The hydroxyl group participates in intramolecular H-bonding with the carbamoyl carbonyl, reducing solvent accessibility and stabilizing secondary structures in peptide chains .
  • Applications : This stereochemistry is critical in designing protease inhibitors or constrained peptides, where rigidity improves target binding .

Q. What strategies mitigate racemization during coupling of this compound in solid-phase peptide synthesis?

  • Racemization Prevention :

  • Coupling Agents : Use HATU or COMU instead of EDCI/HOBt, as they reduce reaction time and minimize epimerization at C2 .
  • Temperature Control : Perform couplings at 0–4°C in DMF or NMP to slow base-catalyzed racemization .
  • Additives : Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress oxazalone formation, a common racemization pathway .

Q. How can computational modeling predict bioactivity of 4-hydroxyl-substituted (2S,4R)-pyrrolidine derivatives?

  • Computational Approaches :

  • Density Functional Theory (DFT) : Calculate energy barriers for hydroxyl group rotation and predict preferred conformers. Correlate with experimental NMR data to validate models .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes or receptors) to assess binding affinity. For example, hydroxyl substitution enhances hydrogen bonding with catalytic residues in serine proteases .
  • QSAR Studies : Use substituent constants (e.g., Hammett σ) to model electronic effects of 4-position modifications (e.g., fluorine or chlorine substitution) on bioactivity .

Properties

IUPAC Name

tert-butyl (2S,4R)-2-carbamoyl-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(13)4-7(12)8(11)14/h6-7,13H,4-5H2,1-3H3,(H2,11,14)/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISGKNURQVBUGBO-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4.98 ml of ethyl chloroformate in 50 ml of anhydrous tetrahydrofuran was added, under cooling at -+° C., to a solution of 11.0 g of 1-(t-butoxycarbonyl)-(2S,4R)-4-hydroxy-2-pyrrolidinecarboxylic acid and 7.25 ml of triethylamine in 160 ml of anhydrous tetrahydrofuran, and the mixture was stirred at the same temperature for one hour. 50 ml of concentrated aqueous ammonia were then added, at the same temperature, and the mixture was allowed to stand while its temperature rose to ambient. The reaction mixture was stirred for one hour, and then concentrated by evaporation under reduced pressure. A saturated aqueous solution of sodium chloride was added to the concentrate, which was then extracted three times with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and then concentrated under reduced pressure, to give 7.70 g of (2S,4R)-1-(t-butoxycarbonyl-2-carbamoyl-4-hydroxypyrrolidine.
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Synthesis routes and methods II

Procedure details

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